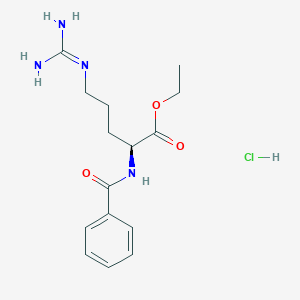

N-Benzoyl-L-arginine ethyl ester hydrochloride

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

ethyl (2S)-2-benzamido-5-(diaminomethylideneamino)pentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O3.ClH/c1-2-22-14(21)12(9-6-10-18-15(16)17)19-13(20)11-7-4-3-5-8-11;/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,19,20)(H4,16,17,18);1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXDELXKSSLIKB-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCCN=C(N)N)NC(=O)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

971-21-1 (Parent) | |

| Record name | Ethyl N2-benzoyl-L-argininate monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002645081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

342.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | N-alpha-Benzoyl-L-arginine ethyl ester hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15816 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2645-08-1, 16706-37-9 | |

| Record name | N-Benzoyl-L-arginine ethyl ester hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2645-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Arginine, N2-benzoyl-, ethyl ester, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16706-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N2-benzoyl-L-argininate monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002645081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl N2-benzoyl-L-argininate monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of N-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE) is a synthetic substrate widely employed in biochemical assays to characterize the enzymatic activity of various serine proteases. Its mechanism of action is centered on its susceptibility to hydrolysis by these enzymes, which cleave the ester bond of the molecule. This guide provides a comprehensive overview of the core mechanism of BAEE, detailed experimental protocols for its use, a compilation of kinetic data for its interaction with key proteases, and a review of the downstream signaling pathways of enzymes that utilize BAEE as a substrate, such as trypsin and thrombin.

Core Mechanism of Action: Enzymatic Hydrolysis

The fundamental mechanism of action of N-Benzoyl-L-arginine ethyl ester hydrochloride lies in its function as a substrate for trypsin-like serine proteases. These enzymes recognize and bind to the arginine residue of BAEE. The catalytic triad (serine, histidine, and aspartate) in the active site of the protease facilitates the hydrolysis of the ethyl ester bond. This reaction yields N-α-Benzoyl-L-arginine and ethanol. The increase in absorbance at 253 nm, resulting from the production of N-benzoyl-L-arginine, allows for the continuous spectrophotometric monitoring of the enzymatic reaction.[1][2]

The enzymatic hydrolysis of BAEE is a two-step process. First, the enzyme (E) binds to the substrate (S) to form an enzyme-substrate complex (ES). In the second step, the ES complex is converted into the product (P) and the free enzyme is regenerated.

Quantitative Data: Enzyme Kinetics

BAEE is a valuable tool for determining the kinetic parameters of various serine proteases. The Michaelis-Menten constant (Km) and the maximum velocity (Vmax) are key indicators of enzyme performance. Below is a summary of reported kinetic constants for the hydrolysis of BAEE by several common enzymes.

| Enzyme | Source | Km (M) | Vmax (µM/h) | Notes |

| Trypsin | Bovine | 1.62 x 10⁻⁴ | 1.62 | In the absence of BuChE.[3] |

| Trypsin + BuChE | Bovine | 7.89 x 10⁻⁴ | 4.23 | In the presence of Butyrylcholinesterase (BuChE).[3] |

It is important to note that kinetic parameters can vary depending on the specific experimental conditions, such as pH, temperature, and buffer composition.

Experimental Protocols: Spectrophotometric Assay of Trypsin Activity

The following is a detailed protocol for a continuous spectrophotometric rate determination of trypsin activity using BAEE as a substrate.[2]

Reagents

-

67 mM Sodium Phosphate Buffer (pH 7.6 at 25°C): Prepare an 8.0 mg/mL solution of sodium phosphate, monobasic, anhydrous in purified water. Adjust the pH to 7.6 at 25°C using 1 M NaOH.

-

0.25 mM N-Benzoyl-L-Arginine Ethyl Ester (BAEE) Solution: Prepare an 86 µg/mL solution of BAEE hydrochloride in the 67 mM Sodium Phosphate Buffer.

-

1 mM Hydrochloric Acid (HCl): Prepare a solution of 0.1% (v/v) HCl in purified water.

-

Trypsin Enzyme Solution: Immediately before use, prepare a solution of trypsin in cold 1 mM HCl. The final concentration will depend on the activity of the enzyme lot.

Assay Conditions

-

Temperature: 25°C

-

pH: 7.6

-

Wavelength: 253 nm

-

Light Path: 1 cm

-

Reaction Volume: 3.2 mL

Procedure

-

Pipette 3.0 mL of the BAEE solution into a quartz cuvette.

-

Add 0.1 mL of purified water (for the blank) or 0.1 mL of the Trypsin Enzyme Solution to the cuvette.

-

Immediately mix by inversion and place the cuvette in a spectrophotometer with the temperature controlled at 25°C.

-

Record the increase in absorbance at 253 nm for approximately 5 minutes.

-

Calculate the rate of change in absorbance per minute (ΔA₂₅₃/min) from the linear portion of the curve for both the test and blank samples.

Calculation of Enzyme Activity

One unit of trypsin activity is defined as the amount of enzyme that produces a ΔA₂₅₃ of 0.001 per minute at pH 7.6 and 25°C in a 3.2 mL reaction volume.

Units/mL enzyme = [(ΔA₂₅₃/min Test - ΔA₂₅₃/min Blank) x 3.2] / (0.001 x 0.1)

Where:

-

3.2 = Total reaction volume (in mL)

-

0.001 = The change in absorbance for one unit of trypsin

-

0.1 = Volume of enzyme solution used (in mL)

References

N-Benzoyl-L-arginine ethyl ester hydrochloride: A Technical Guide for Researchers

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Applications of N-Benzoyl-L-arginine ethyl ester hydrochloride in Research.

This compound (BAEE) is a synthetic, non-peptide molecule widely utilized in biochemical and pharmaceutical research. Its primary application lies in its role as a chromogenic substrate for a variety of proteolytic enzymes, making it an invaluable tool for studying enzyme kinetics, activity, and inhibition. This guide provides a comprehensive overview of the core uses of BAEE, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Core Applications in Enzymatic Research

BAEE serves as a substrate for several key proteases, enabling researchers to quantify their enzymatic activity and explore their roles in various physiological and pathological processes. The hydrolysis of the ethyl ester bond in BAEE by these enzymes leads to the formation of N-Benzoyl-L-arginine, a reaction that can be monitored spectrophotometrically by measuring the increase in absorbance at 253 nm.

Key enzymes that utilize BAEE as a substrate include:

-

Trypsin: A serine protease found in the digestive system, it is one of the most common enzymes assayed using BAEE. Studies involving trypsin and BAEE are fundamental to understanding protein digestion and are also employed in assessing the efficacy of trypsin inhibitors.

-

Subtilisins: A family of serine proteases secreted by bacteria, they have broad substrate specificity and are used in various industrial applications. BAEE can be used to characterize the activity of subtilisins.[1][2]

-

Kallikreins: A group of serine proteases involved in the kinin-kallikrein system, which plays a crucial role in inflammation, blood pressure regulation, and coagulation.[1][2]

-

Protein Arginine Deiminase 4 (PAD4): This enzyme is involved in the post-translational modification of proteins by converting arginine residues to citrulline. This process is implicated in autoimmune diseases like rheumatoid arthritis and in cancer.[1]

Quantitative Enzyme Kinetics Data

The affinity and catalytic efficiency of enzymes for BAEE can be quantified using the Michaelis-Menten kinetic parameters, Km and Vmax. These values are crucial for comparing enzyme activity under different conditions and for screening potential inhibitors.

| Enzyme | Organism/Source | Km (mM) | Vmax (relative units) | Reference |

| Trypsin-like enzyme | Treponema denticola | 0.12 | Higher than trypsin | [3] |

| Protein Arginine Deiminase 1 (PAD1) | Human | Comparable to PAD4 | Comparable to PAD4 | [1] |

| Protein Arginine Deiminase 4 (PAD4) | Human | Comparable to PAD1 | Comparable to PAD1 | [1] |

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate experimental outcomes. Below are protocols for key assays utilizing BAEE.

Trypsin Activity Assay

This protocol is a continuous spectrophotometric rate determination based on the hydrolysis of BAEE.

Materials:

-

67 mM Sodium Phosphate Buffer, pH 7.6

-

0.25 mM N-Benzoyl-L-arginine ethyl ester (BAEE) Solution

-

1 mM Hydrochloric Acid (HCl)

-

Trypsin Solution (425-575 units/mL in cold 1 mM HCl)

-

Quartz cuvettes

-

Spectrophotometer capable of measuring absorbance at 253 nm

Procedure:

-

Prepare the Sodium Phosphate Buffer by dissolving sodium phosphate, monobasic in ultrapure water and adjusting the pH to 7.6 with 1 M NaOH.

-

Prepare the BAEE Substrate Solution by dissolving BAEE in the Sodium Phosphate Buffer.

-

Prepare the HCl Solution by diluting 1 M HCl in ultrapure water.

-

Immediately before use, prepare the Trypsin Enzyme Solution in cold HCl Solution.

-

Set up the reaction in a 3.20 mL final volume in a quartz cuvette with the following final concentrations: 62.8 mM sodium phosphate, 0.23 mM BAEE, and 42.5-115.0 units of trypsin.

-

Initiate the reaction by adding the Trypsin Enzyme Solution.

-

Immediately mix by inversion and record the increase in absorbance at 253 nm for 5 minutes.

-

Calculate the rate of reaction (ΔA253/minute) from the linear portion of the curve.

One BAEE unit of trypsin activity is defined as the amount of enzyme that produces a ΔA253 of 0.001 per minute at pH 7.6 and 25°C in a 3.2 mL reaction volume.

Trypsin Inhibition Assay

This protocol measures the reduction in trypsin activity in the presence of an inhibitor.

Materials:

-

Same as Trypsin Activity Assay

-

Trypsin Inhibitor Solution

Procedure:

-

Prepare reagents as described in the Trypsin Activity Assay.

-

Prepare a solution of the trypsin inhibitor at a known concentration.

-

In a series of test tubes, pipette the Trypsin solution, phosphate buffer, and varying concentrations of the inhibitor solution. Include control tubes with no inhibitor.

-

Incubate the mixtures at room temperature for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

-

Assay the residual trypsin activity in each tube using the Trypsin Activity Assay protocol.

-

Calculate the percentage of inhibition for each inhibitor concentration.

Protein Arginine Deiminase 4 (PAD4) Activity Assay

This protocol is based on the quantification of citrulline produced from the deimination of BAEE.

Materials:

-

Assay Buffer: 100 mM Tris-HCl pH 7.6, 50 mM NaCl, 10 mM CaCl₂, 2 mM DTT

-

10 mM N-Benzoyl-L-arginine ethyl ester (BAEE)

-

Recombinant Human PAD4

-

Reagents for citrulline quantification (e.g., colorimetric detection kit)

Procedure:

-

Pre-incubate the Assay Buffer with 10 mM BAEE at 37°C for 10 minutes.[1]

-

Initiate the reaction by adding PAD4 to the pre-warmed mixture.

-

Allow the reaction to proceed for a defined time (e.g., 10 minutes).[1]

-

Stop the reaction by flash-freezing in liquid nitrogen.[1]

-

Quantify the amount of citrulline produced using a standard method.[1]

Signaling Pathways and Experimental Workflows

BAEE is instrumental in studying enzymes that are part of complex signaling cascades. Visualizing these pathways and experimental workflows can aid in understanding their roles in health and disease.

The kinin-kallikrein system is a critical inflammatory pathway where kallikreins are activated, leading to the release of bradykinin. Studying kallikrein activity with BAEE can provide insights into inflammatory diseases and the development of anti-inflammatory drugs.

PAD4 plays a significant role in gene regulation through histone citrullination, a process linked to rheumatoid arthritis and cancer. BAEE can be used to screen for PAD4 inhibitors as potential therapeutics.

Application in Drug Development

Beyond its use as an enzyme substrate, BAEE, as an arginine derivative, holds relevance in pharmaceutical development. The modification of peptides and proteins is a common strategy to improve their stability and bioavailability.[4] The benzoyl and ethyl ester groups in BAEE protect the N-terminus and C-terminus of the arginine molecule, respectively. This principle of using protecting groups is fundamental in peptide synthesis and in the design of prodrugs. While direct use of BAEE in formulations is not widely documented, its structure serves as a model for developing more stable and effective peptide-based therapeutics. Strategies such as incorporating modified amino acids can enhance the stability of peptide drugs against enzymatic degradation.[4]

Conclusion

This compound is a versatile and indispensable tool in the researcher's arsenal. Its primary utility as a substrate for a range of proteases facilitates the fundamental study of enzyme kinetics and the screening of potential therapeutic inhibitors. Its structural characteristics also offer insights into strategies for enhancing the stability and delivery of peptide-based drugs. This guide provides a foundational understanding of BAEE's applications, empowering researchers to effectively utilize this compound in their scientific endeavors.

References

- 1. Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 3. Purification and characterization of an enzyme produced by Treponema denticola capable of hydrolyzing synthetic trypsin substrates [pubmed.ncbi.nlm.nih.gov]

- 4. alliedacademies.org [alliedacademies.org]

N-Benzoyl-L-arginine Ethyl Ester Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical and chemical properties of N-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE), a widely utilized substrate in biochemical and pharmaceutical research. The information is presented to support its application in enzyme kinetics, drug formulation, and other research areas.

Chemical and Physical Properties

This compound is a synthetic derivative of the amino acid L-arginine. It is a white to off-white, hygroscopic powder. Its chemical structure features a benzoyl group attached to the alpha-amino group and an ethyl ester at the carboxyl group of L-arginine, with a hydrochloride salt form enhancing its solubility in aqueous solutions.

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical properties of this compound.

| Identifier | Value | Source |

| CAS Number | 2645-08-1 | |

| Molecular Formula | C₁₅H₂₂N₄O₃ · HCl | |

| Molecular Weight | 342.82 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 128 - 135 °C | |

| Optical Rotation | [α]D²⁰ = -17 ± 2º (c=2 in Water) | |

| UV Maximum (λmax) | 227 nm | [1] |

| Solubility | Concentration | Solvent | Notes |

| Water | 175 mg/mL (510.47 mM) | H₂O | Ultrasonic assistance may be needed.[2] |

| DMSO | 200 mg/mL (583.40 mM) | Dimethyl Sulfoxide | Ultrasonic assistance may be needed. Use of hygroscopic DMSO can impact solubility.[2] |

| Ethanol | 10 mg/mL | Ethanol | |

| DMF | 33 mg/mL | Dimethylformamide | |

| PBS (pH 7.2) | 10 mg/mL | Phosphate-Buffered Saline |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

-

Mass Spectrometry: In Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, BAEE typically shows a molecular ion peak at an m/z of 307.87, corresponding to the [M-Cl]⁺ species.[3][4]

-

FTIR Spectroscopy: The infrared spectrum of BAEE conforms to its chemical structure, with characteristic peaks for the amide, ester, and aromatic functional groups.[5][6]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of the properties of this compound.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., DigiMelt)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for sample grinding)

Procedure:

-

Ensure the this compound sample is dry and in a fine powder form.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point.

-

When the temperature is about 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Trypsin Activity Assay using BAEE

Principle: Trypsin, a serine protease, catalyzes the hydrolysis of the ester bond in this compound. This reaction produces N-Benzoyl-L-arginine and ethanol. The increase in absorbance at 253 nm is directly proportional to the rate of BAEE hydrolysis and thus to the trypsin activity.

Reagents:

-

67 mM Sodium Phosphate Buffer (pH 7.6 at 25°C): Prepare by dissolving sodium phosphate, monobasic in ultrapure water and adjusting the pH with 1 M NaOH.

-

0.25 mM BAEE Substrate Solution: Dissolve this compound in the sodium phosphate buffer.

-

1 mM Hydrochloric Acid (HCl): For preparing the enzyme solution.

-

Trypsin Enzyme Solution: Immediately before use, prepare a solution of trypsin in cold 1 mM HCl.

Procedure:

-

Set a spectrophotometer to a wavelength of 253 nm and maintain the temperature at 25°C.

-

Pipette 3.0 mL of the BAEE substrate solution into a quartz cuvette.

-

Equilibrate the cuvette to 25°C in the spectrophotometer and record the initial absorbance.

-

To initiate the reaction, add 0.2 mL of the trypsin enzyme solution to the cuvette.

-

Immediately mix the solution by inversion and start recording the absorbance at 253 nm for approximately 5 minutes.

-

Calculate the rate of change in absorbance per minute (ΔA₂₅₃/min) from the linear portion of the reaction curve.

-

One BAEE unit of trypsin activity is defined as the amount of enzyme that produces a ΔA₂₅₃ of 0.001 per minute at pH 7.6 and 25°C in a 3.2 mL reaction volume.

Visualizations

Experimental Workflow for Trypsin Activity Assay

The following diagram illustrates the key steps in determining trypsin activity using BAEE as a substrate.

Caption: Workflow for determining trypsin activity using BAEE.

Enzymatic Hydrolysis of BAEE by Trypsin

The diagram below illustrates the enzymatic cleavage of this compound by trypsin.

Caption: Trypsin-catalyzed hydrolysis of BAEE.

Applications in Research and Development

This compound is a valuable tool in various scientific disciplines:

-

Enzyme Kinetics: It serves as a standard substrate for assaying the activity of serine proteases such as trypsin, chymotrypsin, papain, and thrombin.[7] Its hydrolysis can be conveniently monitored spectrophotometrically, making it suitable for kinetic studies, including the determination of Michaelis-Menten constants and the screening of enzyme inhibitors.

-

Drug Development: In pharmaceutical development, it can be used in drug formulation processes. Its structure can enhance the bioavailability and stability of active pharmaceutical ingredients in peptide-based therapeutics.

-

Biochemical Research: BAEE is employed in fundamental research to understand the mechanisms of proteolytic enzymes and their roles in various physiological and pathological processes.

Safety and Handling

This compound is a hygroscopic powder and should be stored in a cool, dry place. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A18181.06 [thermofisher.com]

- 6. N-alpha-Benzoyl-L-arginine ethyl ester hydrochloride, 98+% 1 g | Buy Online [thermofisher.com]

- 7. scbt.com [scbt.com]

Chemical structure of N-Benzoyl-L-arginine ethyl ester hydrochloride

An In-depth Technical Guide to N-Benzoyl-L-arginine ethyl ester hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (BAEE), a widely used arginine derivative in biochemical and pharmaceutical research. This document details its chemical structure, physicochemical properties, biological applications, and a standard experimental protocol for its use.

Chemical Structure and Identification

This compound is the hydrochloride salt of the ethyl ester of N-benzoyl-L-arginine. The molecule consists of an L-arginine core, which is modified with a benzoyl group at the alpha-amino group and an ethyl ester at the carboxyl group. The presence of the benzoyl and ethyl ester groups enhances its solubility and stability, making it a versatile tool in various experimental settings.[1]

Molecular Formula: C₁₅H₂₂N₄O₃•HCl[2][3]

Molecular Weight: 342.82 g/mol [2][4]

CAS Number: 2645-08-1[2][3][4][5][6][7]

Synonyms: BAEE HCl, Bz-L-Arg-OEt⋅HCl, Ethyl N-benzoyl-L-argininate hydrochloride[2][6][7][8]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It typically presents as a white to off-white crystalline solid or powder.[1][9]

| Property | Value |

| Appearance | White to off-white powder/crystalline solid |

| Melting Point | 128-135 °C[1][4] |

| Solubility | Water: 50 mg/mL[10] DMSO: 10 mg/mL[7] Ethanol: 10 mg/mL[7] DMF: 33 mg/mL[7] PBS (pH 7.2): 10 mg/mL[7] |

| Optical Rotation | [α]D20 = -17 ± 2º (c=2 in Water)[1] |

| Storage Temperature | 2-8°C, desiccated and protected from light[6][10] |

Biological Activity and Applications

This compound is primarily recognized as a nonprotein, nonpeptide substrate for a variety of proteolytic enzymes.[5][7][11] Its hydrolysis by these enzymes can be conveniently monitored using spectrophotometry, making it a valuable reagent in enzyme kinetics studies.[5][12]

Key Applications:

-

Enzyme Substrate: It serves as a substrate for a broad range of proteases including trypsin, bromelain, ficin, kallikrein, papain, subtilisin, and thrombin.[2][3][5][11][13]

-

Biochemical Assays: It is extensively used for the relative quantification of trypsin activity.[7] It has also been employed in peptidyl arginine deiminase (PPAD) assays and for assessing the proteolytic activity of various biological extracts.[5]

-

Pharmaceutical Research: Due to its ability to enhance bioavailability and stability, it is used in drug formulation and development, particularly for peptide-based therapeutics.[1] It also has reported vasodilatory properties in rat pulmonary artery and lung tissues.[6]

-

Protein Interaction Studies: Researchers utilize BAEE to investigate enzyme kinetics and protein interactions, which provides insights into cellular processes and potential therapeutic targets.[1]

Caption: Enzymatic hydrolysis of BAEE by various proteases.

Experimental Protocols

Spectrophotometric Assay for Trypsin Activity

This protocol provides a general method for determining trypsin activity using this compound as the substrate. The hydrolysis of BAEE by trypsin results in an increase in absorbance at 253 nm.

Materials:

-

This compound (BAEE)

-

Trypsin enzyme solution

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing CaCl₂ (e.g., 20 mM)

-

UV-Vis Spectrophotometer

-

Cuvettes

Procedure:

-

Prepare Substrate Solution: Dissolve BAEE in the Tris-HCl buffer to a final concentration of 0.25 mM.

-

Set up the Reaction: In a quartz cuvette, add 3.0 mL of the BAEE substrate solution.

-

Equilibrate: Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25°C).

-

Initiate the Reaction: Add a small volume (e.g., 20 µL) of the trypsin solution to the cuvette, mix quickly by inversion, and start monitoring the absorbance at 253 nm.

-

Data Acquisition: Record the change in absorbance over time for a set period (e.g., 5 minutes). The rate of the reaction should be linear during the initial phase.

-

Calculate Activity: The rate of hydrolysis is proportional to the change in absorbance per minute. Enzyme activity can be calculated using the molar extinction coefficient of the product.

Caption: Workflow for a trypsin activity assay using BAEE.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. N-a-Benzoyl-L-arginine ethyl ester hydrochloride [himedialabs.com]

- 4. chembk.com [chembk.com]

- 5. Ethyl N-benzoyl-L-argininate hydrochloride | 2645-08-1 [chemicalbook.com]

- 6. goldbio.com [goldbio.com]

- 7. caymanchem.com [caymanchem.com]

- 8. N-alpha-Benzoyl-L-arginine ethyl ester hydrochloride | C15H23ClN4O3 | CID 2723604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N-alpha-Benzoyl-L-arginine ethyl ester hydrochloride [cymitquimica.com]

- 10. Na-Benzoyl- L -arginine ethyl ester trypsin substrate 2645-08-1 [sigmaaldrich.com]

- 11. N-a-Benzoyl-L-arginine ethyl ester hydrochloride [himedialabs.com]

- 12. researchgate.net [researchgate.net]

- 13. Nα-Benzoyl-L-arginine Ethyl Ester, Hydrochloride - CAS 272320 - Calbiochem | 200016 [merckmillipore.com]

An In-Depth Technical Guide to the Synthesis and Purification of N-Benzoyl-L-arginine Ethyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE), a crucial substrate for various proteases and a building block in peptide synthesis. This document outlines a robust two-step synthetic pathway, encompassing the esterification of L-arginine followed by N-benzoylation, and details the subsequent purification protocol to obtain the high-purity final product.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a sequential two-step process. The initial step involves the esterification of the carboxylic acid group of L-arginine with ethanol to yield L-arginine ethyl ester dihydrochloride. This intermediate is then subjected to N-benzoylation at the α-amino group using benzoyl chloride under Schotten-Baumann conditions to afford the final product.

Physicochemical Properties and Characterization Data

A summary of the key physicochemical properties and characterization data for the reactants and the final product is presented below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity | Melting Point (°C) | Optical Rotation [α]D (c=2 in Water) | CAS Number |

| L-Arginine | C₆H₁₄N₄O₂ | 174.20 | White crystalline powder | - | 222 (decomposes) | +27.6° (c=8, 6N HCl) | 74-79-3 |

| Thionyl Chloride | SOCl₂ | 118.97 | Colorless to yellow liquid | - | -104.5 | - | 7719-09-7 |

| Ethanol | C₂H₆O | 46.07 | Colorless liquid | - | -114.1 | - | 64-17-5 |

| L-Arginine ethyl ester dihydrochloride | C₈H₁₈N₄O₂ · 2HCl | 275.17 | White solid | - | - | - | 36589-29-4 |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | Colorless fuming liquid | - | -1 | - | 98-88-4 |

| Sodium Hydroxide | NaOH | 40.00 | White solid | - | 318 | - | 1310-73-2 |

| N-Benzoyl-L-arginine ethyl ester HCl | C₁₅H₂₂N₄O₃ · HCl | 342.82 | White to off-white powder | ≥97% | 128 - 135 | -17 ± 2° | 2645-08-1 |

Detailed Experimental Protocols

Step 1: Synthesis of L-Arginine Ethyl Ester Dihydrochloride

This procedure is adapted from a patented method for the esterification of L-arginine.[1]

Materials:

-

L-Arginine

-

Absolute Ethanol

-

Thionyl chloride

-

Diethyl ether

Procedure:

-

In a reaction flask equipped with a stirrer and a dropping funnel, suspend L-arginine in absolute ethanol. The molar ratio of L-arginine to ethanol should be approximately 1:10.

-

Cool the suspension to a temperature between -5°C and 0°C using an ice-salt bath.

-

Slowly add thionyl chloride (approximately 1.1 equivalents relative to L-arginine) dropwise to the cooled suspension while maintaining the temperature below 0°C.

-

After the addition is complete, allow the reaction mixture to stir at this temperature for 30 minutes.

-

Gradually warm the reaction mixture to 25-30°C and continue stirring for 2 hours.

-

Heat the mixture to reflux (approximately 75-80°C) and maintain for an additional 2 hours.

-

After the reflux period, cool the reaction mixture and remove the excess ethanol under reduced pressure to obtain a viscous residue.

-

To the residue, add diethyl ether to precipitate the crude L-arginine ethyl ester dihydrochloride.

-

Collect the solid by filtration, wash with diethyl ether until the pH of the washings is neutral (pH 6-7), and dry under vacuum.

-

The crude product can be further purified by recrystallization from absolute ethanol to yield the pure L-arginine ethyl ester dihydrochloride. A reported yield for this process is approximately 85%.[2]

Step 2: Synthesis of this compound

This procedure is based on the Schotten-Baumann reaction conditions described for the acylation of L-arginine ethyl ester.

Materials:

-

L-Arginine ethyl ester dihydrochloride

-

Benzoyl chloride

-

Sodium hydroxide (aqueous solution)

-

Hydrochloric acid (for pH adjustment)

Procedure:

-

Dissolve the L-arginine ethyl ester dihydrochloride obtained from Step 1 in water.

-

Cool the solution to 10-15°C in an ice bath.

-

Adjust the pH of the solution to between 5.5 and 7.0 by the dropwise addition of an aqueous sodium hydroxide solution. It is crucial to maintain this pH range throughout the reaction.

-

With vigorous stirring, slowly add benzoyl chloride (approximately 0.96 equivalents relative to the L-arginine ethyl ester dihydrochloride) to the reaction mixture, ensuring the temperature remains between 10-15°C.

-

Continue stirring the reaction mixture for an additional 2 hours after the addition of benzoyl chloride is complete.

-

Monitor the reaction progress by a suitable method (e.g., thin-layer chromatography).

-

Once the reaction is complete, adjust the pH of the solution to a final value of 5.5-7.0 with either hydrochloric acid or sodium hydroxide as needed.

-

The crude this compound may precipitate from the solution or can be isolated by concentration of the reaction mixture.

Purification of this compound

Purification of the final product is critical to remove any unreacted starting materials and by-products. Recrystallization is an effective method for this purpose.

Materials:

-

Crude this compound

-

Ethanol

-

Water

Procedure:

-

Dissolve the crude this compound in a minimal amount of a hot ethanol/water mixture.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize the precipitation of the purified product.

-

Collect the crystalline solid by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified this compound under vacuum to a constant weight. The purity of the final product should be assessed by methods such as HPLC and melting point determination. A purity of over 97% is typically achievable.

Visualizing the Process

Chemical Reaction Scheme

The overall two-step synthesis is depicted in the following reaction scheme.

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Workflow

The logical flow of the experimental procedure is outlined below.

Caption: Experimental workflow for the synthesis and purification of the target compound.

References

N-Benzoyl-L-arginine ethyl ester hydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of N-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE), a key substrate in enzymatic research and a valuable tool in drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering comprehensive data, detailed experimental protocols, and visualizations of relevant biological pathways.

Chemical Identity and Properties

This compound is a synthetic derivative of the amino acid arginine. It is widely recognized by its CAS number 2645-08-1 .[1][2][3][4][5] This compound is a nonpeptide substrate for a variety of proteases and deiminases.[1]

Synonyms:

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 2645-08-1 | [1][2][3][4][5] |

| Molecular Formula | C₁₅H₂₂N₄O₃·HCl | [1][2] |

| Molecular Weight | 342.82 g/mol | [2][7][10] |

| Appearance | White to off-white or light yellow powder/crystal | [3][5][10] |

| Purity | ≥97% (HPLC) to >98.0% | [1][3][11][12] |

| Melting Point | 128 - 135 °C | [5] |

| Optical Rotation | [α]D20 = -17 ± 2º (c=2 in Water) | [5] |

| Solubility | Water: 50 mg/mL; DMSO: up to 200 mg/mL (with sonication); Ethanol: 10 mg/mL; PBS (pH 7.2): 10 mg/mL | [1][10][11][12] |

Applications in Research and Drug Development

This compound is a versatile substrate with broad applications in biochemical and pharmaceutical research.

-

Enzyme Kinetics: It is a well-established substrate for serine proteases, including trypsin, kallikrein, and subtilisin, making it a fundamental tool for studying enzyme kinetics and inhibition.[1][2][6][13]

-

Drug Discovery: BAEE is utilized in high-throughput screening assays to identify and characterize inhibitors of target proteases, a crucial step in drug discovery.

-

Pharmaceutical Formulation: Its properties can enhance the bioavailability and stability of peptide-based therapeutics, making it a valuable component in drug formulation.[5]

-

Cellular Processes: As a substrate for enzymes like protein arginine deiminase 4 (PAD4), BAEE aids in the investigation of cellular processes such as gene regulation and the formation of neutrophil extracellular traps (NETs).[1]

-

Cosmetic Science: The compound is also explored in skincare formulations for its potential anti-aging and skin-repairing properties.[5]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Spectrophotometric Assay of Trypsin Activity

This protocol describes a continuous spectrophotometric rate determination of trypsin activity based on the hydrolysis of BAEE.

Principle: Trypsin catalyzes the hydrolysis of the ester bond in BAEE, producing Nα-Benzoyl-L-arginine and ethanol. The increase in absorbance at 253 nm is directly proportional to the rate of BAEE hydrolysis.

Reagents:

-

67 mM Sodium Phosphate Buffer (pH 7.6 at 25°C): Prepare an 8.0 mg/mL solution of sodium phosphate, monobasic, anhydrous in purified water. Adjust the pH to 7.6 with 1 M NaOH.

-

0.25 mM BAEE Solution: Dissolve 86 µg/mL of this compound in the 67 mM Sodium Phosphate Buffer.

-

1 mM Hydrochloric Acid (HCl): Prepare a 0.1% (v/v) solution of 1 N HCl in purified water.

-

Trypsin Enzyme Solution: Immediately before use, prepare a solution of trypsin (e.g., 1 mg protein/mL) in cold 1 mM HCl.

Procedure:

-

Set a spectrophotometer to 25°C and a wavelength of 253 nm.

-

Pipette the following into a quartz cuvette:

-

Test: 3.0 mL of 0.25 mM BAEE solution.

-

Blank: 3.0 mL of 0.25 mM BAEE solution.

-

-

Equilibrate the cuvettes to 25°C in the spectrophotometer and monitor the absorbance until constant to establish a blank rate.

-

To the Test cuvette, add 0.2 mL of the Trypsin Enzyme Solution.

-

To the Blank cuvette, add 0.2 mL of 1 mM HCl.

-

Immediately mix by inversion and record the increase in absorbance at 253 nm for approximately 5 minutes.

-

Calculate the rate of change in absorbance per minute (ΔA₂₅₃/min) from the initial linear portion of the curve for both the Test and Blank.

Calculation of Trypsin Activity:

One BAEE unit of trypsin activity is defined as the amount of enzyme that produces a ΔA₂₅₃ of 0.001 per minute at pH 7.6 and 25°C in a 3.2 mL reaction volume.

Units/mL enzyme = [(ΔA₂₅₃/min Test - ΔA₂₅₃/min Blank) x df] / (0.001 x 0.2)

Where:

-

df = dilution factor of the enzyme solution

-

0.2 = volume (in mL) of the enzyme solution used

Assay of Protein Arginine Deiminase 4 (PAD4) Activity

This protocol outlines a method to determine PAD4 activity by quantifying the production of citrulline from the BAEE substrate.

Reagents:

-

Assay Buffer (100 mM Tris-HCl, pH 7.6, 10 mM CaCl₂, 50 mM NaCl, 2 mM DTT): Prepare a solution containing the specified concentrations of each component in purified water.

-

10 mM BAEE Solution: Prepare a solution of this compound in the Assay Buffer.

-

PAD4 Enzyme Solution: Prepare a solution of purified PAD4 enzyme in an appropriate buffer.

Procedure:

-

Pre-incubate the Assay Buffer with 10 mM BAEE at 37°C for 10 minutes.

-

Initiate the reaction by adding a known amount of the PAD4 Enzyme Solution to the pre-warmed substrate solution.

-

Allow the reaction to proceed for a defined period (e.g., 10 minutes) at 37°C.

-

Stop the reaction by flash-freezing in liquid nitrogen.

-

Quantify the amount of citrulline produced using established colorimetric methods.

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the application of this compound.

Caption: The Kallikrein-Kinin signaling cascade and the role of BAEE as a substrate for kallikrein activity measurement.

Caption: PAD4-mediated histone citrullination pathway and the use of BAEE as a substrate for PAD4 activity assays.

Caption: A generalized workflow for a spectrophotometric enzyme assay using BAEE as a substrate.

References

- 1. researchgate.net [researchgate.net]

- 2. PAD4 mediated histone hypercitrullination induces heterochromatin decondensation and chromatin unfolding to form neutrophil extracellular trap-like structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Citrullination of Inhibitor of Growth 4 (ING4) by Peptidylarginine Deminase 4 (PAD4) Disrupts the Interaction between ING4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. The kallikrein–kinin system in health and in diseases of the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pure.psu.edu [pure.psu.edu]

- 9. Graphviz [graphviz.org]

- 10. Protein arginine deiminase 4 antagonizes methylglyoxal-induced histone glycation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation, inhibition, and pH-dependence of the hydrolysis of alpha-N-benzoyl-L-arginine ethyl ester catalyzed by kallikrein from porcine pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Kallikrein-Kinin System as a Regulator of Cardiovascular and Renal Function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetic characterization of rat tissue kallikrein using N alpha-substituted arginine 4-nitroanilides and N alpha-benzoyl-L-arginine ethyl ester as substrates [repositorio.unifesp.br]

BAEE Substrate Specificity for Serine Proteases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Benzoyl-L-arginine ethyl ester (BAEE) is a synthetic substrate widely utilized in biochemical assays to characterize the enzymatic activity of serine proteases. These enzymes play crucial roles in a myriad of physiological processes, including digestion, blood coagulation, fibrinolysis, and inflammation. The specificity of a serine protease for a particular substrate is a critical determinant of its biological function and a key consideration in the development of therapeutic inhibitors. This technical guide provides a comprehensive overview of the substrate specificity of several key serine proteases for BAEE, presenting quantitative kinetic data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Data Presentation: Kinetic Parameters of Serine Proteases with BAEE

The efficiency of an enzyme in catalyzing a reaction is quantitatively described by the Michaelis-Menten constant (Km) and the catalytic constant (kcat). Km represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's binding affinity to the enzyme. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Km is the specificity constant and reflects the overall catalytic efficiency of the enzyme for a given substrate.

Below is a summary of the available kinetic parameters for the hydrolysis of BAEE by various serine proteases. It is important to note that BAEE is a well-established substrate for trypsin, but its use is less common for other serine proteases, which often exhibit a preference for different synthetic substrates.

| Serine Protease | Source | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Notes |

| Trypsin | Bovine Pancreas | 0.05 | - | - | Km value reported, kcat not specified in the source.[1] |

| Trypsin | Porcine Pancreas | 1.35 x 10⁻² | 3.53 x 10⁵ | 2.18 x 10⁷ | [2] |

| Trypsin | Recombinant Porcine | 2.76 x 10⁻² | 1.09 x 10⁶ | 3.97 x 10⁷ | [2] |

| Trypsin | Bovine | - | - | - | A study using a nanopore sensor to monitor hydrolysis reported kinetic parameters but did not provide specific values in the abstract.[3][4] |

| Chymotrypsin | - | Not Reported | Not Reported | Not Reported | BAEE is not a preferred substrate; N-Benzoyl-L-tyrosine ethyl ester (BTEE) is commonly used.[5] |

| Thrombin | Bovine | - | - | - | The acylation rates of thrombin with BAEE are markedly lower than that of trypsin.[6][7] |

| Plasmin | - | Not Reported | Not Reported | Not Reported | Specific kinetic data for BAEE not found. Chromogenic substrates like S-2251 are more common. |

| Kallikrein | Horse Urinary | - | - | - | Catalytically less efficient than trypsin with BAEE. The kcat/Km ratio is significantly lower than that of trypsin for BAEE.[8] |

| Kallikrein | Pancreatic | - | - | - | A study on the kinetics of pancreatic kallikrein with BAEE was identified, but the abstract did not provide specific Km and kcat values.[9] |

Experimental Protocols

General Principle of the BAEE Assay

The hydrolysis of BAEE by a serine protease results in the formation of Nα-Benzoyl-L-arginine and ethanol. The progress of this reaction can be monitored spectrophotometrically by measuring the increase in absorbance at 253 nm, which is characteristic of the product, Nα-Benzoyl-L-arginine.

Detailed Methodology for Trypsin Activity Assay using BAEE

This protocol is adapted from established methods for determining trypsin activity.[10]

Materials:

-

Enzyme: Purified trypsin solution of known concentration.

-

Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE) solution.

-

Buffer: 67 mM Sodium Phosphate Buffer, pH 7.6.

-

Spectrophotometer: Capable of measuring absorbance at 253 nm, with a temperature-controlled cuvette holder.

-

Cuvettes: Quartz cuvettes with a 1 cm path length.

-

Stop Solution (optional): 3% (v/v) acetic acid.

Procedure:

-

Reagent Preparation:

-

Buffer: Prepare a 67 mM sodium phosphate buffer and adjust the pH to 7.6 at 25 °C.

-

Substrate Stock Solution: Prepare a stock solution of BAEE in the assay buffer. The final concentration in the assay will typically range from 0.1 mM to 1.0 mM, spanning the expected Km value.

-

Enzyme Solution: Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl with 20 mM CaCl₂) to maintain stability. Dilute the enzyme to the desired final concentration in the assay buffer just before use. The final enzyme concentration should be chosen to ensure a linear rate of substrate hydrolysis over the measurement period.

-

-

Assay Setup:

-

Set the spectrophotometer to 253 nm and equilibrate the cuvette holder to 25 °C.

-

Pipette the assay buffer and the BAEE substrate solution into a quartz cuvette. The final volume is typically 3.0 mL.

-

Place the cuvette in the spectrophotometer and allow the temperature to equilibrate for 5 minutes.

-

Establish a baseline reading.

-

-

Initiation of Reaction and Data Acquisition:

-

Initiate the reaction by adding a small, known volume of the diluted trypsin solution to the cuvette.

-

Quickly mix the contents of the cuvette by inverting it gently.

-

Immediately start recording the absorbance at 253 nm at regular intervals (e.g., every 15 or 30 seconds) for a period of 3 to 5 minutes.

-

-

Data Analysis:

-

Plot the absorbance at 253 nm against time.

-

Determine the initial velocity (V₀) of the reaction from the linear portion of the curve. The rate is expressed as the change in absorbance per minute (ΔA₂₅₃/min).

-

To determine Km and Vmax, repeat the assay with varying concentrations of BAEE while keeping the enzyme concentration constant.

-

Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using a non-linear regression analysis or a linearized plot (e.g., Lineweaver-Burk plot) to determine the values of Km and Vmax.

-

Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final concentration of the enzyme in the assay.

-

Experimental Workflow for Kinetic Parameter Determination

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. biopharminternational.com [biopharminternational.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Enzymatic hydrolysis of N-benzoyl-L-tyrosine p-nitroanilide by α-chymotrypsin in DMSO-water/AOT/n-heptane reverse micelles. A unique interfacial effect on the enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. Comparison of the catalytic properties of thrombin and trypsin by kinetic analysis on the basis of active enzyme concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetics of the hydrolysis of synthetic substrates by horse urinary kallikrein and trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A study on the kinetics of pancreatic kallikrein with the substrate benzoyl arginine ethyl ester using a spectrophotometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Hydrolysis of N-Benzoyl-L-arginine ethyl ester hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of N-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE), a widely used substrate in enzymatic and chemical research. This document details the products of hydrolysis, offers a comparative analysis of different hydrolysis methods, and provides detailed experimental protocols and reaction mechanisms.

Introduction to this compound (BAEE) Hydrolysis

N-α-Benzoyl-L-arginine ethyl ester hydrochloride is a synthetic substrate commonly employed in the activity assays of various proteases, most notably trypsin.[1][2][3] The hydrolysis of the ester bond in BAEE serves as a convenient and measurable indicator of enzymatic activity. Beyond its use in enzymology, the hydrolysis of BAEE can also be achieved through chemical methods, namely acid and base catalysis, which follow fundamental principles of organic chemistry. Understanding the products, kinetics, and mechanisms of these different hydrolysis methods is crucial for accurate experimental design and data interpretation in diverse research and development applications.

Hydrolysis Products of BAEE

The hydrolysis of this compound involves the cleavage of its ethyl ester bond. This reaction yields two primary products:

-

N-α-benzoyl-L-arginine (BA) : The carboxylic acid derivative of the parent molecule.

-

Ethanol : The alcohol moiety released from the ester.

The overall reaction can be represented as follows:

N-Benzoyl-L-arginine ethyl ester + H₂O → N-α-benzoyl-L-arginine + Ethanol

This fundamental transformation is consistent across enzymatic, acid-catalyzed, and base-catalyzed (saponification) hydrolysis methods.

Comparative Analysis of Hydrolysis Methods

The hydrolysis of BAEE can be induced through enzymatic catalysis, acidic conditions, or basic conditions. Each method possesses distinct characteristics in terms of reaction conditions, kinetics, and specificity.

| Parameter | Enzymatic Hydrolysis (Trypsin) | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

| Catalyst | Trypsin or other proteases (e.g., papain, kallikrein)[2][4][5] | Strong acids (e.g., HCl, H₂SO₄) | Strong bases (e.g., NaOH, KOH) |

| Reaction Conditions | Mild (Physiological pH and temperature, e.g., pH 7.6, 25°C) | Harsher (elevated temperatures and low pH) | Harsher (elevated temperatures and high pH) |

| Specificity | Highly specific for the ester linkage of arginine (or lysine) residues. | Non-specific; catalyzes the hydrolysis of most esters. | Non-specific; catalyzes the hydrolysis of most esters. |

| Kinetics | Follows Michaelis-Menten kinetics; characterized by K_m and V_max values. | Typically follows second-order kinetics (first-order in ester and H⁺). The reaction is reversible.[6] | Typically follows second-order kinetics (first-order in ester and OH⁻). The reaction is practically irreversible due to the formation of the carboxylate salt.[6][7] |

| Products | N-α-benzoyl-L-arginine and Ethanol. | N-α-benzoyl-L-arginine and Ethanol (in equilibrium with the ester).[6] | N-α-benzoyl-L-arginine salt (carboxylate) and Ethanol.[6] |

Experimental Protocols

Enzymatic Hydrolysis of BAEE using Trypsin (UV-Spectrophotometric Assay)

This protocol is adapted from the widely used method for determining trypsin activity.

Principle: The hydrolysis of BAEE to N-α-benzoyl-L-arginine (BA) results in an increase in absorbance at 253 nm. The rate of this increase is directly proportional to the trypsin activity.

Reagents:

-

67 mM Sodium Phosphate Buffer, pH 7.6 at 25°C

-

0.25 mM N-Benzoyl-L-arginine ethyl ester (BAEE) solution in buffer

-

1 mM Hydrochloric Acid (HCl)

-

Trypsin solution (e.g., 0.1 mg/mL in 1 mM HCl)

Procedure:

-

Pipette 3.0 mL of the BAEE solution into a cuvette.

-

Add 0.2 mL of the sodium phosphate buffer.

-

Place the cuvette in a spectrophotometer and equilibrate to 25°C.

-

Initiate the reaction by adding 0.2 mL of the trypsin solution and mix immediately.

-

Record the increase in absorbance at 253 nm for approximately 5 minutes.

-

Calculate the rate of change in absorbance per minute (ΔA₂₅₃/min) from the linear portion of the curve.

Unit Definition: One unit of trypsin will hydrolyze 1.0 µmole of BAEE per minute at pH 7.6 and 25°C.

Analysis of BAEE Hydrolysis by High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of the substrate (BAEE) and the hydrolysis product (BA). The following is a general protocol that can be optimized for specific instrumentation.

Chromatographic Conditions (starting point for optimization):

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM sodium phosphate, pH 3.0). A typical gradient could be from 10% to 70% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 227 nm[1]

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

Sample Preparation:

-

At various time points during the hydrolysis reaction (enzymatic, acid, or base), withdraw an aliquot of the reaction mixture.

-

Quench the reaction immediately. For enzymatic reactions, this can be done by adding a strong acid (e.g., trifluoroacetic acid to a final concentration of 1%). For acid/base-catalyzed reactions, neutralization can be performed.

-

Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.

Quantification:

-

Prepare standard curves for both BAEE and BA of known concentrations.

-

The concentration of each compound in the samples can be determined by comparing their peak areas to the respective standard curves.

Signaling Pathways and Reaction Mechanisms

Enzymatic Hydrolysis by Trypsin

The catalytic mechanism of trypsin, a serine protease, involves a catalytic triad of amino acid residues in its active site: Serine-195, Histidine-57, and Aspartate-102.[8]

Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of esters is a reversible process that proceeds via a tetrahedral intermediate.[6]

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is an irreversible process due to the deprotonation of the carboxylic acid product by the strong base.[6][7]

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. goldbio.com [goldbio.com]

- 4. researchgate.net [researchgate.net]

- 5. Activation, inhibition, and pH-dependence of the hydrolysis of alpha-N-benzoyl-L-arginine ethyl ester catalyzed by kallikrein from porcine pancreas. | Semantic Scholar [semanticscholar.org]

- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. science-blogs.ucoz.com [science-blogs.ucoz.com]

- 8. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

N-Benzoyl-L-arginine ethyl ester hydrochloride: A Technical Guide to its Core Discoveries and Applications in Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE) is a synthetic substrate widely recognized for its pivotal role in the study of proteolytic enzymes. This guide delves into the key discoveries and applications of BAEE, providing detailed experimental protocols, quantitative data, and visual representations of its core functions in biochemical research and drug development. BAEE's primary utility lies in its specific hydrolysis by serine proteases, most notably trypsin, making it an invaluable tool for enzyme kinetics and inhibitor screening assays.

Core Applications in Enzymology

BAEE serves as a chromogenic substrate for a variety of proteases, allowing for the continuous and quantitative measurement of their enzymatic activity. The hydrolysis of the ester bond in BAEE by these enzymes results in the formation of Nα-benzoyl-L-arginine and ethanol. This reaction can be monitored spectrophotometrically by measuring the increase in absorbance at 253 nm, which corresponds to the formation of the carboxylate product.[1]

Beyond trypsin, BAEE is also utilized as a substrate for other significant proteases, including:

-

Kallikrein: Important in inflammation and blood pressure regulation.[2]

-

Papain: A cysteine protease with various industrial applications.[3]

-

Subtilisin: A serine protease used in detergents and research.[2]

-

Thrombin: A key enzyme in the blood coagulation cascade.[3]

-

Ficin: A cysteine protease found in figs.[3]

-

Bromelain: A mixture of proteases found in pineapples.[3]

-

Protein Arginine Deiminase 4 (PAD4): An enzyme involved in rheumatoid arthritis.[2]

This broad substrate specificity makes BAEE a versatile tool for studying a range of physiological and pathological processes.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing BAEE as a substrate for trypsin, providing insights into enzyme kinetics and inhibition.

| Parameter | Value | Enzyme | Conditions | Reference |

| Michaelis-Menten Constant (KM) | 6.4 µM | Trypsin | Not specified | [4] |

| Varies with conditions | Trypsin | A series of experiments were conducted with 0.8 μM trypsin and various BAEE concentrations (6.60 μM to 66.6 μM) in the cis chamber.[5] | [5] | |

| Inhibition Constant (KI) | 43 µM | Trypsin | Competitive inhibitor: Benzamidine | [4] |

| 130 nM | Trypsin | Competitive inhibitor: Leupeptin | [4] | |

| IC50 | 80.2 ± 0.7 µM | Trypsin | Inhibitor: Symplocamide A | [6] |

Table 1: Kinetic and Inhibition Constants for Trypsin with BAEE as a Substrate.

| Enzyme Activity Measurement |

| One trypsin BAEE unit will produce a change in absorbance at 253 nm (ΔA253nm) of 0.001 per minute at pH 7.6 and 25°C in a reaction volume of 3.2 mL. |

| One unit of trypsin-agarose will hydrolyze 1.0 µmole of BAEE per minute at pH 8.0 at 30°C.[7] |

Table 2: Definition of Enzyme Activity Units Using BAEE.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide standardized protocols for key experiments involving BAEE.

Trypsin Activity Assay

This protocol outlines a continuous spectrophotometric rate determination for measuring trypsin activity.

Materials:

-

This compound (BAEE)

-

67 mM Sodium Phosphate Buffer, pH 7.6 at 25°C

-

1 mM Hydrochloric Acid (HCl)

-

Trypsin solution (425-575 units/mL in cold 1 mM HCl)

-

Spectrophotometer with a thermostatted cuvette holder at 25°C[1]

-

Quartz cuvettes[1]

Procedure:

-

Prepare the Substrate Solution: Dissolve BAEE in the sodium phosphate buffer to a final concentration of 0.25 mM.

-

Set up the Spectrophotometer: Set the wavelength to 253 nm and maintain the temperature at 25°C.[1]

-

Reaction Mixture: In a quartz cuvette, pipette 3.0 mL of the BAEE substrate solution and 200 µL of 0.001 N HCl (for the blank). For the test sample, pipette 3.0 mL of the substrate solution.[1]

-

Equilibrate: Allow the cuvettes to equilibrate to 25°C in the spectrophotometer.[1]

-

Initiate the Reaction: To the test cuvette, add 200 µL of the trypsin enzyme solution and immediately mix by inversion.[1]

-

Measure Absorbance: Record the increase in absorbance at 253 nm for approximately 5 minutes.[1]

-

Calculate Activity: Determine the rate of change in absorbance per minute (ΔA253/min) from the linear portion of the curve. One unit of trypsin activity is defined as the amount of enzyme that produces a ΔA253 of 0.001 per minute under these conditions.

Trypsin Inhibition Assay

This protocol is designed to determine the inhibitory effect of a compound on trypsin activity.

Materials:

-

All materials from the Trypsin Activity Assay.

-

Trypsin Inhibitor solution of known concentration.

Procedure:

-

Prepare Reagents: Prepare the buffer, substrate, and trypsin solutions as described in the Trypsin Activity Assay protocol. Prepare a solution of the inhibitor at the desired concentration.

-

Pre-incubation: In a cuvette, mix the trypsin solution with the inhibitor solution and incubate for a specified period (e.g., 5-6 minutes at 25°C) to allow for binding.

-

Initiate the Reaction: Add the BAEE substrate solution to the cuvette containing the enzyme-inhibitor mixture and immediately mix.

-

Measure Absorbance: Monitor the change in absorbance at 253 nm as described previously.

-

Calculate Inhibition: Compare the rate of the inhibited reaction to the rate of an uninhibited control reaction (containing buffer instead of the inhibitor solution). The percentage of inhibition can be calculated using the formula: % Inhibition = [(Rate_uninhibited - Rate_inhibited) / Rate_uninhibited] * 100. The IC50 value, the concentration of inhibitor that causes 50% inhibition, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8][9]

Visualizing Core Concepts

The following diagrams illustrate the fundamental processes involving BAEE.

References

- 1. mpbio.com [mpbio.com]

- 2. caymanchem.com [caymanchem.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Symplocamide A, a Potent Cytotoxin and Chymotrypsin Inhibitor from the Marine Cyanobacterium Symploca sp - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to Enzymes Cleaving N-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of various enzymes known to catalyze the hydrolysis of the synthetic substrate N-α-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE). BAEE is a widely utilized substrate for assaying the activity of several proteases, particularly those with trypsin-like specificity that preferentially cleave at the carboxyl side of arginine residues. This document details the kinetic properties of these enzymes, provides standardized experimental protocols for their analysis, and visualizes their roles in key biological pathways.

Overview of N-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE) as a Substrate

This compound is a colorless crystalline solid soluble in water. Its hydrolysis by proteolytic enzymes yields N-Benzoyl-L-arginine and ethanol. The progress of this reaction can be monitored by measuring the increase in absorbance at 253 nm, which corresponds to the formation of the carboxylate product. This spectrophotometric method provides a simple and continuous assay for enzyme activity. BAEE is a valuable tool for characterizing the kinetics of various proteases and for screening potential inhibitors.

Key Enzymes Cleaving BAEE

A variety of proteases from different families have been shown to hydrolyze BAEE. The primary enzymes with significant activity towards this substrate are detailed below.

Serine Proteases

Trypsin is a serine protease found in the digestive system of many vertebrates, where it hydrolyzes proteins. It exhibits high specificity for cleaving peptide chains at the carboxyl side of lysine or arginine residues.

Kinetic Parameters:

| Enzyme | Source | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| Trypsin | Porcine Pancreas | 0.01 - 0.1 | 16.5 | 1.65 x 10⁵ - 1.65 x 10⁶ | [1] |

| Trypsin | Bovine Pancreas | 0.019 | 14.5 | 7.6 x 10⁵ |

Experimental Protocol: Spectrophotometric Assay of Trypsin Activity

This protocol is based on the continuous monitoring of the change in absorbance at 253 nm resulting from the hydrolysis of BAEE.

Materials:

-

67 mM Sodium Phosphate Buffer, pH 7.6

-

0.25 mM N-α-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE) solution in buffer

-

1 mM HCl

-

Trypsin solution (e.g., 10-40 µg/mL in 1 mM HCl)

-

UV-Vis Spectrophotometer with temperature control

Procedure:

-

Set the spectrophotometer to 253 nm and equilibrate the cuvette holder to 25°C.

-

In a quartz cuvette, mix 3.0 mL of the BAEE substrate solution with 0.1 mL of 1 mM HCl (for the blank) or 0.1 mL of the trypsin solution.

-

Immediately start recording the absorbance at 253 nm for 5 minutes.

-

Calculate the rate of change in absorbance per minute (ΔA₂₅₃/min) from the linear portion of the curve.

-

One unit of trypsin activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of BAEE per minute at pH 7.6 and 25°C.

Thrombin is a crucial serine protease in the coagulation cascade, converting fibrinogen to fibrin. It also has roles in activating other coagulation factors and platelets.

Kinetic Parameters:

| Enzyme | Source | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| Thrombin | Human | 0.009 - 0.05 | 50 - 150 | 1 x 10⁶ - 1.67 x 10⁷ | [2] |

Experimental Protocol: Spectrophotometric Assay of Thrombin Activity

Materials:

-

50 mM Tris-HCl buffer, pH 8.3, containing 100 mM NaCl

-

BAEE solution in assay buffer (concentration range for Km determination: 0.01-0.5 mM)

-

Purified thrombin solution of known concentration

-

UV-Vis Spectrophotometer

Procedure:

-

Equilibrate the spectrophotometer and cuvettes to 37°C.

-

To a cuvette, add the appropriate volume of assay buffer and BAEE solution to a final volume of 2.9 mL.

-

Initiate the reaction by adding 0.1 mL of the thrombin solution and mix immediately.

-

Monitor the increase in absorbance at 253 nm over time.

-

Determine the initial velocity (V₀) from the linear phase of the reaction.

-

Repeat for a range of BAEE concentrations to determine K_m and V_max.

Kallikreins are a subgroup of serine proteases involved in the kinin-kallikrein system, which regulates blood pressure, inflammation, and coagulation.

Kinetic Parameters: Quantitative kinetic data for kallikreins with BAEE is not as readily available as for trypsin. However, BAEE is a commonly used substrate for measuring kallikrein activity.

Experimental Protocol: Kallikrein Activity Assay

This protocol is a general guideline and may require optimization for specific kallikreins.

Materials:

-

50 mM Tris-HCl buffer, pH 8.0

-

1 mM BAEE solution in assay buffer

-

Kallikrein solution

-

Spectrophotometer

Procedure:

-

Pre-incubate the BAEE solution and assay buffer at 37°C.

-

In a cuvette, mix 2.8 mL of assay buffer and 0.1 mL of the BAEE solution.

-

Start the reaction by adding 0.1 mL of the kallikrein solution.

-

Record the increase in absorbance at 253 nm for 5-10 minutes.

-

Calculate the enzyme activity based on the rate of absorbance change.

Plasmin is the main enzyme of the fibrinolytic system, responsible for degrading fibrin clots. It is a serine protease with broad substrate specificity. While its primary substrate is fibrin, it can also cleave synthetic substrates like BAEE.

Kinetic Parameters: Specific kinetic data for plasmin with BAEE is limited in the readily available literature.

Experimental Protocol: Plasmin Activity Assay This protocol can be adapted for use with BAEE.

Materials:

-

50 mM Tris-HCl buffer, pH 7.4

-

BAEE solution in assay buffer

-

Plasmin solution

-

Spectrophotometer

Procedure:

-

Equilibrate reagents to the desired assay temperature (e.g., 37°C).

-

In a cuvette, combine the assay buffer and BAEE solution.

-

Initiate the reaction with the addition of the plasmin solution.

-

Monitor the absorbance change at 253 nm over time to determine the rate of hydrolysis.

Subtilisin is a non-specific serine protease originally isolated from Bacillus subtilis. It is widely used in various industrial applications. BAEE has been reported as a substrate for subtilisins.[3]

Kinetic Parameters: Detailed kinetic parameters for subtilisin with BAEE are not consistently reported across the literature.

Experimental Protocol: Subtilisin Activity Assay

Materials:

-

50 mM Tris-HCl buffer, pH 8.0

-

BAEE solution in assay buffer

-

Subtilisin solution

-

Spectrophotometer

Procedure:

-

Follow a similar procedure as for other serine proteases, monitoring the absorbance change at 253 nm upon addition of subtilisin to the BAEE solution.

Cysteine Proteases

Papain is a cysteine protease from papaya latex. It has broad substrate specificity, cleaving peptide bonds of basic amino acids, leucine, and glycine.

Kinetic Parameters:

| Enzyme | Source | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| Papain | Carica papaya | 1.9 | 6.3 | 3.3 x 10³ | [4] |

Experimental Protocol: Titrimetric Assay of Papain Activity

This method measures the acid produced during the hydrolysis of BAEE.

Materials:

-

Activation Buffer: 1.1 mM EDTA, 0.067 mM mercaptoethanol, 5.5 mM cysteine-HCl

-

Substrate Solution: 58 mM BAEE in water, pH adjusted to 6.2

-

0.01 N NaOH, standardized

-

Papain solution (activated in Activation Buffer)

-

pH meter or autotitrator

Procedure:

-

Maintain the reaction vessel at 25°C.

-

To the vessel, add 5.0 mL of substrate solution, 5.0 mL of 3.0 M NaCl, and 5.0 mL of deionized water.

-

Adjust the pH to 6.2 with NaOH.

-

Initiate the reaction by adding 0.1 mL of the activated papain solution.

-

Record the volume of NaOH required to maintain the pH at 6.2 over time.

-

One unit of activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of BAEE per minute at pH 6.2 and 25°C.

Ficin is a cysteine protease obtained from the latex of fig trees. Its substrate specificity is similar to that of papain.